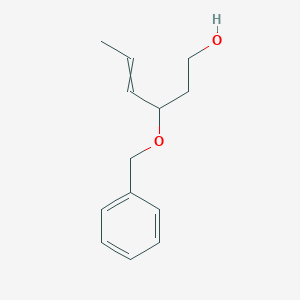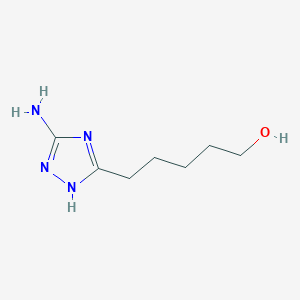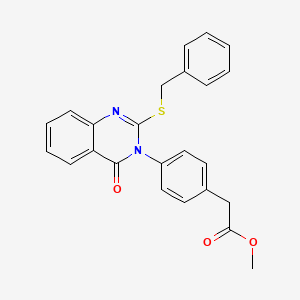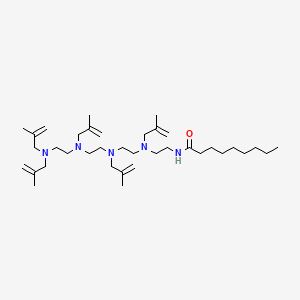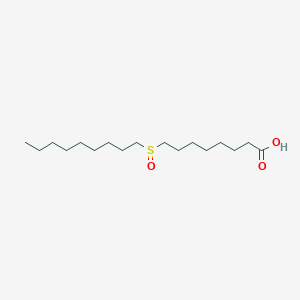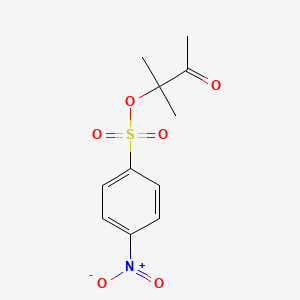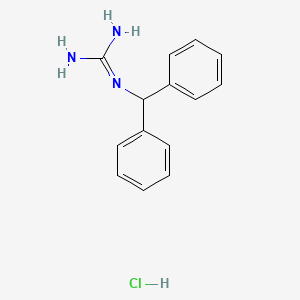
N-(Diphenylmethyl)guanidine--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Diphenylmethyl)guanidine–hydrogen chloride (1/1) is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylmethyl)guanidine–hydrogen chloride typically involves the reaction of diphenylmethylamine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method is advantageous as it reduces the need for intermediate purification steps and can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Diphenylmethyl)guanidine–hydrogen chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under mild conditions, with careful control of temperature and solvent choice to optimize yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while nucleophilic substitution can produce various substituted guanidines .
Wissenschaftliche Forschungsanwendungen
N-(Diphenylmethyl)guanidine–hydrogen chloride has several scientific research applications:
Wirkmechanismus
The mechanism by which N-(Diphenylmethyl)guanidine–hydrogen chloride exerts its effects involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity and function . This interaction can modulate enzyme activity, protein-protein interactions, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(Diphenylmethyl)guanidine–hydrogen chloride include:
N,N’-Disubstituted guanidines: These compounds have similar structural features and chemical properties.
Thiourea derivatives: These compounds also contain a guanidine-like structure and exhibit similar reactivity.
Cyanamide derivatives: These compounds can undergo similar chemical reactions and have comparable applications.
Uniqueness
What sets N-(Diphenylmethyl)guanidine–hydrogen chloride apart from these similar compounds is its specific diphenylmethyl group, which imparts unique steric and electronic properties. This makes it particularly useful in applications where precise control over molecular interactions is required .
Eigenschaften
CAS-Nummer |
101517-05-9 |
|---|---|
Molekularformel |
C14H16ClN3 |
Molekulargewicht |
261.75 g/mol |
IUPAC-Name |
2-benzhydrylguanidine;hydrochloride |
InChI |
InChI=1S/C14H15N3.ClH/c15-14(16)17-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H,(H4,15,16,17);1H |
InChI-Schlüssel |
MYZZBOMATIXZOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


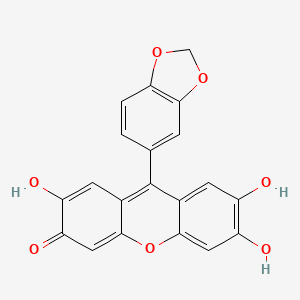
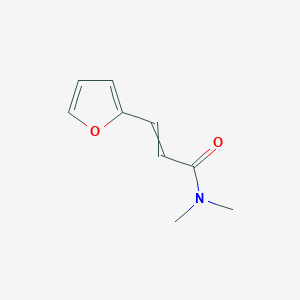
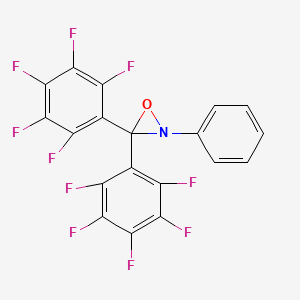
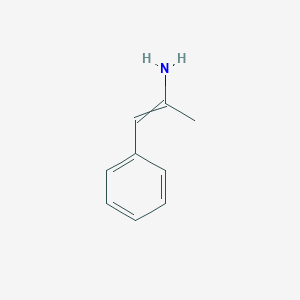

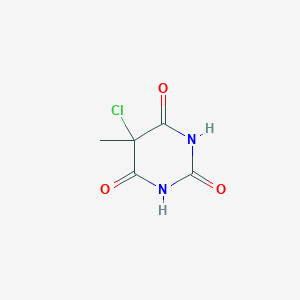
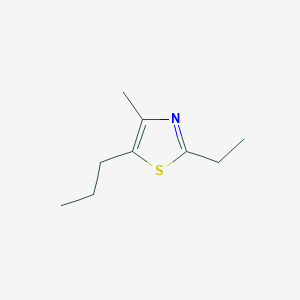
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
